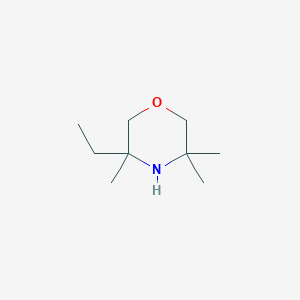
3-Ethyl-3,5,5-trimethylmorpholine
Cat. No. B8635605
M. Wt: 157.25 g/mol
InChI Key: VDWCAMDNGFYKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05089614
Procedure details


In a manner analogous to that described in example 5A hereinabove, starting with (1-hydroxy-2-methyl-2-propyl)(1-hydroxy-2-methyl-2-butyl)amine and reacting with methanesulfonic acid, then working up the reaction mixture, a colorless oil having a bp 71°-3° C./20 mm, is obtained in about 50% yield. Less than 5% by weight of the oil is found to provide excellent u-v light stability in polypropylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
polypropylene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Yield
50%
Identifiers


|
REACTION_CXSMILES
|
O[CH2:2][C:3]([NH:6][C:7]([CH3:12])([CH2:10][CH3:11])[CH2:8][OH:9])([CH3:5])[CH3:4].CS(O)(=O)=O>>[CH3:12][C:7]1([CH2:10][CH3:11])[CH2:8][O:9][CH2:2][C:3]([CH3:5])([CH3:4])[NH:6]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC(C)(C)NC(CO)(CC)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
Step Three
|
Name
|
polypropylene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C(C)[*:2])[*:1]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained in about 50% yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(NC(COC1)(C)C)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
